

Application Note: Developing Sustained-Release Formulations of Cephapirin Benzathine

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Compound of Interest

Compound Name: *Einecs 266-205-4*

CAS No.: *66163-79-9*

Cat. No.: *B3277532*

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Executive Summary & Rationale

Cephapirin Benzathine is a first-generation cephalosporin commonly utilized in veterinary medicine, specifically for Dry Cow Therapy (DCT). Unlike its sodium salt counterpart—which is highly water-soluble and rapidly eliminated—the benzathine salt exhibits extremely low aqueous solubility. This physicochemical property is the cornerstone of its sustained-release mechanism, allowing therapeutic concentrations to persist in the udder for 3–4 weeks during the dry period.

This guide details the development of a lipophilic suspension (organogel) formulation. The critical quality attributes (CQAs) for this application are resuspendability, syringeability, and controlled dissolution.

Pre-Formulation Characterization

Before formulation, the Active Pharmaceutical Ingredient (API) must undergo rigorous physical characterization to ensure batch-to-batch consistency.

Solubility Profile (Thermodynamic)

The release rate is governed by the dissolution of the benzathine salt.

- Water: Practically insoluble (< 0.1 mg/mL).
- Ethanol: Freely soluble (Use for assay sample preparation).[1]
- 0.1 N HCl: Soluble.[1][2][3]
- Peanut/Sesame Oil: Insoluble (Forms a suspension).

Particle Size Engineering (Critical)

Directive: The API must be micronized. Large crystals lead to rapid sedimentation (caking) and nozzle blockage during administration.

- Target Size (d90): < 20 μm .
- Method: Air Jet Milling.
- Validation: Laser Diffraction (Malvern Mastersizer). Note: Disperse in n-heptane to prevent dissolution during measurement.

Formulation Protocol: The Aluminum Monostearate Organogel

The industry standard vehicle for long-acting intramammary infusions is a vegetable oil thickened with Aluminum Monostearate (AIMS). This creates a thixotropic gel that prevents sedimentation but shears thin during injection.

Materials Required

Component	Function	Concentration (% w/v)	Grade
Cephapirin Benzathine	Active	3.0% (300 mg/10mL)	Micronized, Sterile
Aluminum Monostearate	Gelling Agent	1.5% – 3.0%	USP/NF
Peanut Oil (Refined)	Vehicle	q.s. to 100%	Super-Refined, Low Moisture

Step-by-Step Manufacturing Protocol (Aseptic Process)

Note: Terminal sterilization (autoclaving) often degrades Cephapirin. The entire process below must be conducted in an ISO 5 (Class 100) environment using sterile ingredients.

Phase A: Vehicle Preparation (The "Hot Melt" Step)

Context: AIMS does not gel oil at room temperature. It requires a specific thermal cycle to unravel the fatty acid chains and form a matrix.

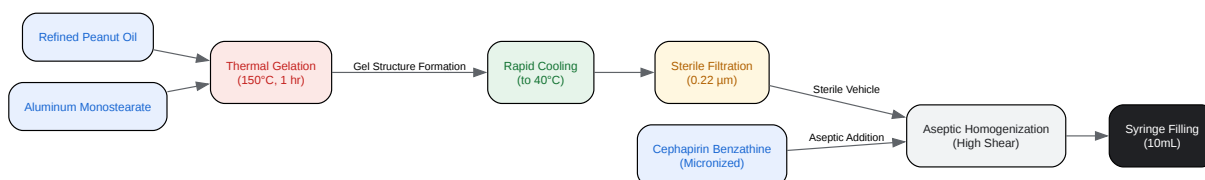
- Charging: Load Peanut Oil into a jacketed stainless steel vessel. Start agitation (Anchor stirrer, 50 RPM).
- Dispersion: Slowly add Aluminum Monostearate powder. Ensure no clumps form.
- Gelation Cycle:
 - Heat to 150°C at a rate of 2°C/min.
 - Hold at 150°C for 60 minutes. (The mixture will turn from cloudy to clear/translucent).
 - Critical Step: Rapidly cool to 40°C using a chilled water jacket. Rapid cooling locks in the gel structure.
- Sterilization: Filter the hot oil (while still fluid at ~60-70°C) through a 0.22 µm hydrophobic cartridge filter into the sterile compounding vessel.

Phase B: Compounding

- Addition: Into the sterile, cooled gel (25°C), slowly add the sterile micronized Cephapirin Benzathine.
- Homogenization: Use a high-shear mixer (e.g., Silverson) at 3000 RPM for 15 minutes.
 - Goal: Break agglomerates, not particles.
- De-aeration: Apply vacuum (-0.8 bar) for 20 minutes to remove entrapped air bubbles which can affect dosing accuracy.

Process Visualization

The following diagram illustrates the critical aseptic workflow and the thermal cycle required for the vehicle.



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Caption: Aseptic manufacturing workflow highlighting the critical thermal gelation step for the oil vehicle.

Analytical Quality Control

Standard aqueous methods fail for oil-based suspensions. Use these modified protocols.

HPLC Assay (Potency)

Challenge: Extracting the drug from the oil matrix.

- Extraction Solvent: n-Heptane (to dissolve oil) + Extraction Buffer (to dissolve API).
- Protocol:
 - Disperse 1.0 g of formulation in 10 mL n-Heptane.
 - Add 10 mL Extraction Buffer (1% Acetic Acid in Water).
 - Vortex 5 mins, Centrifuge 3000 RPM.
 - Inject the bottom aqueous layer.
- Chromatographic Conditions (USP Modified):
 - Column: C18, 5 μ m, 4.6 x 250 mm.
 - Mobile Phase: 0.1M Potassium Acetate (pH 5.0) : Acetonitrile (85:15).
 - Detection: UV @ 260 nm.

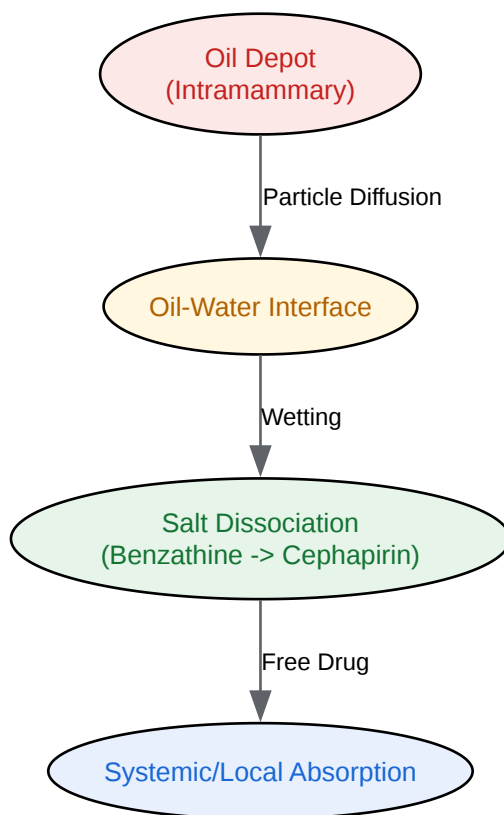
In Vitro Dissolution (Release Testing)

Since the product is for the udder (a lipid-rich environment), a surfactant-driven method is required to simulate release.

- Apparatus: USP Apparatus 2 (Paddle).
- Medium: 900 mL Phosphate Buffer pH 7.4 + 1.0% Sodium Lauryl Sulfate (SLS).
- Speed: 75 RPM.
- Sampling: 1, 4, 8, 24 hours.
- Acceptance Criteria: Sustained release profile (e.g., <30% at 1h, >80% at 24h).

Release Mechanism Dynamics

Understanding how the drug leaves the formulation is vital for troubleshooting.



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Caption: The rate-limiting step is the wetting and dissociation of the benzathine salt at the oil-tissue interface.

References

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